molecular formula C15H14N2 B2431550 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine CAS No. 65964-61-6

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

Cat. No.: B2431550
CAS No.: 65964-61-6
M. Wt: 222.291
InChI Key: LYFJFTUNFSUVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-11-3-5-13(6-4-11)14-10-17-8-7-12(2)9-15(17)16-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFJFTUNFSUVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Applications

Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity. Specifically, 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine has been studied for its efficacy against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). The compound has shown promising results with minimum inhibitory concentrations (MIC) as low as 0.07 μM against MDR-TB, indicating its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The structure-activity relationship (SAR) studies revealed that modifications at certain positions on the imidazo[1,2-a]pyridine scaffold can enhance its cytotoxic effects. For example, compounds with specific substituents showed improved potency against these cancer cells while maintaining low cytotoxicity in normal cell lines .

Chemical Synthesis Applications

Building Block in Organic Synthesis
this compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions that can lead to the formation of novel compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Fluorescent and Conductive Materials
In material science, this compound is being explored for its potential use in developing materials with specific optical and electronic properties. Its ability to form complexes with metal ions has implications for designing fluorescent probes and conductive materials for use in sensors and electronic devices .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against MDR-TBMIC as low as 0.07 μM; non-cytotoxic against VERO cell line .
Anticancer Activity AssessmentTested on MCF-7 and PC-3 cell linesSignificant inhibition of cell growth; structure modifications enhanced potency .
Synthesis Application ResearchOrganic synthesis building blockEffective in creating complex organic molecules; versatile reaction pathways identified.
Material Science ExplorationDevelopment of fluorescent materialsPotential use in sensors due to metal ion complexation capabilities .

Mechanism of Action

The mechanism of action of 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and phenyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other imidazo[1,2-a]pyridine derivatives .

Biological Activity

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an imidazole ring fused to a pyridine ring with a methyl group and a para-methylphenyl substituent. This unique structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) for these derivatives typically ranges from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Similar Derivative 10.22S. aureus
Similar Derivative 20.25S. epidermidis

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. Notably, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 and MDA-MB-231. The IC50 values for these compounds often fall within the micromolar range, indicating their effectiveness in inhibiting cell proliferation .

Cell LineIC50 (µM)Reference
MCF-70.87
MDA-MB-2311.75

The biological activities of imidazo[1,2-a]pyridine derivatives are attributed to several mechanisms:

  • Enzyme Inhibition : These compounds often act as inhibitors for various kinases and enzymes involved in cancer progression and microbial resistance .
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to apoptosis in cancer cells .
  • Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress in cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives against resistant bacterial strains. The results indicated that modifications in the side chains significantly enhanced antimicrobial activity compared to standard antibiotics like Ciprofloxacin .

Cancer Cell Line Studies

In vitro studies conducted on the MCF-7 cell line revealed that specific modifications to the imidazo[1,2-a]pyridine structure resulted in improved selectivity and potency against cancer cells while showing minimal toxicity to normal cells . This selectivity is crucial for developing targeted cancer therapies.

Q & A

Q. What are the established synthetic methodologies for 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine?

The compound is synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. A common route involves refluxing precursors with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform, followed by vacuum evaporation to isolate the product. Multicomponent reactions under mild conditions (e.g., room temperature) are also effective for optimizing yield and reducing steps .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and fused-ring integrity.
  • HPLC (>90% purity thresholds) to assess impurities.
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (C₁₅H₁₄N₂, MW 234.29 g/mol). PubChem-derived InChI keys (AWEWSJJCANQFRB-UHFFFAOYSA-N) serve as reference standards .

Q. What preliminary biological screening approaches are used for this compound?

Initial pharmacological profiling involves:

  • In vitro assays (e.g., enzyme inhibition, receptor binding) to evaluate anxiolytic or cardiovascular activity, leveraging known bioactivity of imidazo[1,2-a]pyridines.
  • ADME/Tox studies (e.g., microsomal stability, cytotoxicity) to prioritize derivatives for further development .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of derivatives with modified substituents?

Key strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic precursors.
  • Catalyst screening : Lewis acids (e.g., AlCl₃) improve regioselectivity in electrophilic substitutions.
  • Temperature control : Lower temperatures (0–10°C) minimize side reactions during halogenation or trifluoromethylation .

Q. What experimental strategies resolve contradictions between in silico predictions and in vitro bioactivity data?

Discrepancies are addressed via:

  • Molecular Dynamics (MD) simulations : To validate docking-predicted binding modes under physiological conditions.
  • Comparative assays : Testing derivatives with incremental structural changes (e.g., 6-chloro vs. 6-methyl analogs) isolates substituent effects on activity .
  • Environmental factor testing : Adjusting pH or co-factor concentrations in assays identifies confounding variables .

Q. How do substituent modifications impact pharmacological selectivity across biological targets?

Systematic comparisons reveal:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance binding to GABAₐ receptors, mimicking natural ligands.
  • Bulkier substituents (e.g., benzamide at position 3) reduce CNS penetration but improve anticancer activity via kinase inhibition. Structural analogs (e.g., 6-methyl vs. 6-chloro derivatives) show divergent IC₅₀ values in enzyme inhibition assays, highlighting substituent-dependent target engagement .

Q. What computational tools predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations map electron density to prioritize reactive sites (e.g., position 3 for electrophilic substitution). Reaction path search algorithms (e.g., artificial force-induced reaction method) simulate transition states to guide experimental design, reducing trial-and-error approaches .

Methodological Considerations

Q. How are reaction intermediates characterized during multi-step syntheses?

  • Real-time monitoring : In-situ FT-IR tracks functional group transformations (e.g., aldehyde formation).
  • Isolation and purification : Column chromatography (silica gel, hexane/EtOAc gradients) separates intermediates, with LC-MS confirming molecular identity at each stage .

Q. What statistical methods analyze structure-activity relationship (SAR) data for this compound?

  • Multivariate regression : Correlates substituent parameters (Hammett σ, LogP) with bioactivity.
  • Cluster analysis : Groups derivatives by activity profiles to identify pharmacophore motifs.
  • Bayesian models : Prioritize synthetic targets based on historical data from imidazo[1,2-a]pyridine libraries .

Data Contradiction Analysis

Q. How are conflicting reports on metabolic stability reconciled?

Discrepancies arise from assay conditions (e.g., liver microsome sources, incubation times). Standardization steps include:

  • Cross-laboratory validation : Using pooled human liver microsomes and consistent NADPH co-factor concentrations.
  • Metabolite profiling : UPLC-QTOF identifies oxidation or glucuronidation pathways, explaining species-specific differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.